molecular formula C6H13NO2 B13111880 Methyl3-ethoxypropanimidate

Methyl3-ethoxypropanimidate

Cat. No.: B13111880
M. Wt: 131.17 g/mol
InChI Key: WMBPMAKNFOHKBT-UHFFFAOYSA-N
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Description

Methyl 3-ethoxypropanimidate is a chemical compound with the molecular formula C6H13NO2 It is an organic compound that belongs to the class of imidates Imidates are derivatives of carboxylic acids where the carbonyl group is replaced by an imidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxypropanimidate typically involves the reaction of ethyl 3-ethoxypropanoate with methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methyl 3-ethoxypropanimidate may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxypropanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-ethoxypropanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethoxypropanimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes that facilitate the transformation of reactants to products .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxypropionate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-ethoxypropanoate: The ester precursor used in the synthesis of Methyl 3-ethoxypropanimidate.

    3-Methoxypropionic acid: An acid derivative with similar reactivity

Uniqueness

Methyl 3-ethoxypropanimidate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it versatile in synthetic chemistry .

Biological Activity

Methyl3-ethoxypropanimidate, a derivative of propanamide, has garnered attention in the field of medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, including biochemical interactions, cellular effects, and implications for drug development.

Chemical Structure and Properties

This compound features a propanamide backbone with an ethoxy group attached to the nitrogen, which enhances its solubility and reactivity. The structural formula can be represented as follows:

C5H11NO2\text{C}_5\text{H}_{11}\text{N}\text{O}_2

The presence of the ethoxy group contributes to its distinct chemical behavior, influencing its interactions with biological targets.

Biochemical Interactions

This compound interacts with various biomolecules, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their conformation and activity. This inhibition can impact metabolic pathways significantly.
  • Gene Expression Modulation : It influences transcription factors that regulate gene expression, potentially affecting cellular processes such as proliferation and apoptosis.

Cytotoxicity and Therapeutic Potential

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that at higher concentrations, it can induce apoptosis in tumor cells by activating caspase pathways. The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative disorders.

Dosage-Dependent Effects

The biological activity of this compound is dose-dependent:

  • Low Concentrations : Minimal effects on cellular viability.
  • Moderate Concentrations : Induction of stress responses and mild cytotoxicity.
  • High Concentrations : Significant cytotoxicity leading to cell death.

Research Findings and Case Studies

Recent studies have focused on the pharmacological properties of this compound:

  • Anticancer Activity : A study indicated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.
  • Neuroprotective Effects : In animal models, this compound demonstrated neuroprotective properties by reducing oxidative stress markers in brain tissues subjected to ischemic conditions.
  • Inflammation Modulation : It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundC5H11NO2Cytotoxicity against cancer cells
3-Methoxy-N-methyl-propanamideC5H11NO2Antidepressant effects
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamideC19H22N2O4Anti-inflammatory properties

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 3-ethoxypropanimidate

InChI

InChI=1S/C6H13NO2/c1-3-9-5-4-6(7)8-2/h7H,3-5H2,1-2H3

InChI Key

WMBPMAKNFOHKBT-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=N)OC

Origin of Product

United States

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